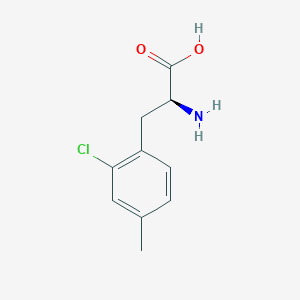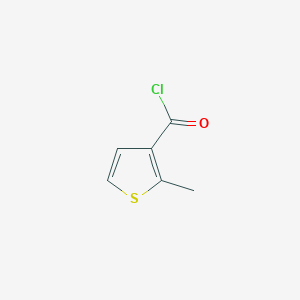
(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid
Übersicht
Beschreibung
(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid, also known as AMPA, is a type of glutamate receptor agonist. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of glutamate neurotransmission.
Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid and Its Pharmacological Effects
Chlorogenic acid, a phenolic compound, demonstrates a variety of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Studies suggest its potential in treating disorders such as cardiovascular disease, diabetes, and obesity due to its modulation of lipid and glucose metabolism M. Naveed et al., 2018.
Sorption of Phenoxy Herbicides to Soil and Minerals
Research on the sorption of phenoxy herbicides, which shares structural similarities with the chemical , to various substrates such as soil and minerals, provides insights into environmental fate and potential impact. Such studies are crucial for understanding the environmental behavior of chemical compounds and their degradation D. Werner et al., 2012.
Branched Chain Aldehydes in Foods
The production and breakdown of branched aldehydes from amino acids and their role in flavoring in foods highlight the importance of chemical interactions in food science. This research can guide the use of amino acids and related compounds in enhancing food quality and consumer satisfaction B. Smit et al., 2009.
Toxicity Studies of Herbicides
Studies on the toxicity and environmental impact of herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), offer valuable information on the safe use and potential risks of chemical agents. This research helps in assessing occupational risks and environmental safety Natana Raquel Zuanazzi et al., 2020.
Advanced Oxidation Processes for Water Treatment
Research into the use of advanced oxidation processes for treating wastewater containing recalcitrant compounds from industries, including pesticides, underscores the importance of chemical treatments in environmental protection. Such studies contribute to the development of more efficient and environmentally friendly wastewater treatment technologies Mohammad Qutob et al., 2022.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFOYEOZSRIHPU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















